![molecular formula C11H13FN2O2 B4692698 N'-butyryl-4-fluorobenzohydrazide](/img/structure/B4692698.png)
N'-butyryl-4-fluorobenzohydrazide
Overview
Description
Scientific Research Applications
- N’-butyryl-4-fluorobenzohydrazide and its derivatives have been investigated for their antimycobacterial properties. Specifically, a series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. Among these compounds, 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide (3a) exhibited the highest antimycobacterial activity .
- Various substituted 2,6-diphenylpiperidin-4-one 4-fluorobenzhydrazides were synthesized by directly condensing 2,6-diphenylpiperdin-4-one with 4-fluorobenzhydrazide. These compounds were characterized by IR and NMR spectra readings. Their antioxidant and antimicrobial activities were also investigated .
- Researchers have successfully synthesized 4-fluorobenzoic hydrazide using chemical methods. Spectroscopic techniques, including IR and NMR, were employed to confirm the compound’s structure .
Antimycobacterial Activity
Antioxidant and Antimicrobial Properties
Chemical Synthesis and Spectroscopic Analysis
Mechanism of Action
Target of Action
It belongs to the class of hydrazones bearing a fluoro-benzohydrazide scaffold . These compounds have been found to exhibit antioxidant activities . The exact targets of N’-butyryl-4-fluorobenzohydrazide are still under investigation.
Mode of Action
It is known that the electron-donating and electron-withdrawing groups play a crucial role in the antioxidant actions of compounds bearing a fluoro-benzohydrazide scaffold . A molecular docking study of a similar compound demonstrated that the compound interacts with numerous ligands, indicating a complex mode of action .
Biochemical Pathways
It is known that compounds with a fluoro-benzohydrazide scaffold exhibit antioxidant activities . Antioxidants can affect a variety of biochemical pathways by neutralizing free radicals and reducing oxidative stress.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.09 , which could influence its distribution and bioavailability.
Result of Action
Compounds with a fluoro-benzohydrazide scaffold have been found to exhibit antioxidant activities . Antioxidants can protect cells from damage caused by harmful molecules called free radicals.
properties
IUPAC Name |
N'-butanoyl-4-fluorobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-2-3-10(15)13-14-11(16)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEAUFGXOADBEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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